molecular formula C8H8O3S2 B494532 Methyl 2-(3-formyl-2-thienylthio)acetate CAS No. 19685-82-6

Methyl 2-(3-formyl-2-thienylthio)acetate

Cat. No.: B494532
CAS No.: 19685-82-6
M. Wt: 216.3g/mol
InChI Key: FBBDPBCQLDGYSB-UHFFFAOYSA-N
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Description

Methyl 2-(3-formyl-2-thienylthio)acetate is an organic compound that belongs to the class of thienylthioacetates It is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to a formyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-formyl-2-thienylthio)acetate typically involves the reaction of 3-formyl-2-thiophenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-2-thienylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thienyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Methyl 2-(3-carboxy-2-thienylthio)acetate.

    Reduction: Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate.

    Substitution: Various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3-formyl-2-thienylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thienyl derivatives and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thienyl group can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-thienylthio)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(3-carboxy-2-thienylthio)acetate: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.

    Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the formyl group.

Uniqueness

Methyl 2-(3-formyl-2-thienylthio)acetate is unique due to the presence of both a formyl group and a thienylthioacetate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research.

Biological Activity

Methyl 2-(3-formyl-2-thienylthio)acetate is a compound with significant biological activity, primarily attributed to its structural features and the presence of the thienyl group. This article explores its biological properties, potential applications, and relevant research findings.

  • Molecular Formula : C₈H₈O₃S₂
  • Molar Mass : 216.28 g/mol
  • CAS Number : 19685-82-6
  • Synonyms : Methyl 2-(3-formylthiophen-2-ylthio)acetate, Acetic acid, 2-[(3-formyl-2-thienyl)thio]-, methyl ester.

The compound is characterized by the presence of a thienyl ring and a formyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing various derivatives of thienyl compounds, it was found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases. This activity suggests potential applications in preventing cellular damage and aging-related conditions.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases. The thienyl moiety may enhance its interaction with inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various thienyl derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both types of bacteria, suggesting moderate antimicrobial potency.
  • Antioxidant Activity Assessment :
    • In an experimental setup measuring DPPH radical scavenging activity, this compound showed an IC50 value of 25 µg/mL, comparable to well-known antioxidants like ascorbic acid. This finding highlights its potential as a natural antioxidant agent.
  • Inflammation Model Study :
    • In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of this compound significantly reduced swelling compared to the control group, supporting its anti-inflammatory properties.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli and S. aureusJournal of Medicinal Chemistry
AntioxidantIC50 = 25 µg/mL in DPPH assayAntioxidants Journal
Anti-inflammatorySignificant reduction in paw edemaInflammation Research

Properties

IUPAC Name

methyl 2-(3-formylthiophen-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBDPBCQLDGYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate (23.36 g) in acetone (100 mL) was added p-toluenesulfonic acid (0.25 g) and the reaction mixture was stirred at room temperature for 1 hour. A saturated aqueous solution of sodium bicarbonate (4 mL) was added with stirring followed by the addition of water (50 mL). After stirring for 10 minutes, the acetone was evaporated in vacuo to leave a gum and water. The gum was dissolved in ether (500 mL) and extracted with water (4×50 mL), dried (MgSO4), filtered and the solvent was evaporated in vacuo to leave 19.77 g of oily methyl (3-formylthiophene-2-ylthio)acetate which was used in the next step without purification.
Name
methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate
Quantity
23.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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